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Compound of Interest

Compound Name: Boc-3-iodo-L-tyrosine

Cat. No.: B112932

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for N-tert-
butyloxycarbonyl-3-iodo-L-tyrosine (Boc-3-iodo-L-tyrosine), a critical building block in peptide
synthesis and pharmaceutical development. The presence of an iodine atom on the tyrosine
ring offers unique properties for applications such as radiolabeling and the development of
targeted therapies. Accurate spectroscopic characterization is paramount for ensuring the
identity, purity, and quality of this compound for research and manufacturing purposes.

Molecular Structure

The structure of Boc-3-iodo-L-tyrosine is characterized by a tert-butyloxycarbonyl (Boc)
protecting group on the alpha-amino group of the L-tyrosine backbone and an iodine atom at
the 3-position of the phenolic ring.

Spectroscopic Data

The following sections present the expected spectroscopic data for Boc-3-iodo-L-tyrosine
based on the analysis of related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of Boc-3-iodo-L-tyrosine in
solution. The chemical shifts are influenced by the electron-withdrawing effect of the iodine
atom on the aromatic ring.
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H NMR (Proton NMR) Data

The predicted 'H NMR spectrum of Boc-3-iodo-L-tyrosine in a suitable deuterated solvent
(e.g., CDCIs or DMSO-ds) is summarized in Table 1. The signals of the aromatic protons are
expected to be shifted downfield compared to the non-iodinated Boc-L-tyrosine due to the
deshielding effect of the iodine atom.

Table 1: Predicted *H NMR Data for Boc-3-iodo-L-tyrosine

Proton Assignment Prt-?‘dicted Chemical Multiplicity Coupling Constant
Shift (5) [ppm] (J) [Hz]

H-2 (Aromatic) ~75-7.7 d ~2.0

H-5 (Aromatic) ~6.8-7.0 d ~8.5

H-6 (Aromatic) ~7.1-7.3 dd ~8.5,~2.0

H-a ~4.2-44 m

H-B ~2.9-32 m

Boc (t-butyl) ~1.4 S

NH (Amide) ~5.0-5.2 d ~8.0

OH (Phenolic) ~9.0-10.0 S

COOH (Carboxylic) ~12.0-13.0 S

Note: Chemical shifts can vary depending on the solvent and concentration.
13C NMR (Carbon-13 NMR) Data

The predicted 3C NMR spectrum of Boc-3-iodo-L-tyrosine is presented in Table 2. The
carbon atom directly attached to the iodine (C-3) will show a significantly upfield chemical shift,
a characteristic feature of carbon-iodine bonds.

Table 2: Predicted 3C NMR Data for Boc-3-iodo-L-tyrosine
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Carbon Assignment Predicted Chemical Shift (8) [ppm]
C=0 (Carboxylic) ~173 - 175
C=0 (Boc) ~155 - 157
C-4 (Aromatic) ~154 - 156
C-2 (Aromatic) ~138 - 140
C-6 (Aromatic) ~130 - 132
C-1 (Aromatic) ~128 - 130
C-5 (Aromatic) ~115-117
C-3 (Aromatic) ~85-90

C (Boc quaternary) ~79-81
C-a ~55 - 57
C-B ~36 - 38
CHs (Boc) ~28

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. The
characteristic absorption bands for Boc-3-iodo-L-tyrosine are listed in Table 3.

Table 3: Predicted FT-IR Data for Boc-3-iodo-L-tyrosine
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Wavenumber (cm~?) Functional Group Description

3400 - 3200 O-H stretch Phenolic hydroxyl, broad
3300 - 2500 O-H stretch Carboxylic acid, very broad
~3350 N-H stretch Amide

3100 - 3000 C-H stretch Aromatic

2980 - 2850 C-H stretch Aliphatic

~1710 C=0 stretch Carboxylic acid & Urethane
~1590, ~1490 C=C stretch Aromatic ring

~1160 C-O stretch Boc group

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the
molecule. For Boc-3-iodo-L-tyrosine (Molecular Formula: C1aH1sINOs), the expected
molecular weight is approximately 407.02 g/mol .

Table 4: Predicted Mass Spectrometry Data for Boc-3-iodo-L-tyrosine

miz lon Description

408.03 [M+H]* Protonated molecular ion
352.05 [M-C4aHoO]* Loss of the tert-butoxy group
308.04 [M-Boc+H]* Loss of the Boc group
281.98 [M-]* Loss of iodine

The fragmentation pattern will likely involve the loss of the Boc group, the carboxyl group, and
potentially the iodine atom.

Experimental Protocols

The following are general protocols for acquiring the spectroscopic data described above.
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NMR Data Acquisition

o Sample Preparation: Dissolve 5-10 mg of Boc-3-iodo-L-tyrosine in approximately 0.6-0.7
mL of a suitable deuterated solvent (e.g., CDClz, DMSO-ds) in a 5 mm NMR tube.

e 1H NMR Acquisition:
o Spectrometer: 400 MHz or higher.
o Pulse Program: Standard single-pulse sequence.
o Number of Scans: 16-64.
o Relaxation Delay: 1-5 seconds.
e 13C NMR Acquisition:
o Spectrometer: 100 MHz or higher.
o Pulse Program: Proton-decoupled pulse sequence.
o Number of Scans: 1024 or more, depending on concentration.
o Relaxation Delay: 2-5 seconds.

e Processing: Perform Fourier transform, phase correction, and baseline correction. The
residual solvent peak is used for chemical shift referencing.

FT-IR Data Acquisition

o Sample Preparation (KBr Pellet Method):

o Grind 1-2 mg of the dry sample with 100-200 mg of dry, spectroscopic grade potassium
bromide (KBr) to a fine powder.

o Press the powder in a die under high pressure to form a transparent pellet.

o Data Acquisition:
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[e]

Spectrometer: Fourier Transform Infrared (FT-IR) spectrometer.

Mode: Transmittance.

(¢]

[¢]

Spectral Range: 4000-400 cm™1,

Resolution: 4 cm~1.

[¢]

Number of Scans: 16-32.

[e]

Mass Spectrometry Data Acquisition

o Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g.,
methanol, acetonitrile/water with 0.1% formic acid).

» Data Acquisition (Electrospray lonization - ESI):
o Infuse the sample solution into the ESI source.

o Acquire the mass spectrum in positive or negative ion mode over a suitable m/z range
(e.g., 100-1000).

o For fragmentation studies (MS/MS), select the parent ion of interest and subject it to
collision-induced dissociation (CID).

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of
a synthesized compound like Boc-3-iodo-L-tyrosine.
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Caption: Workflow for the synthesis, purification, and spectroscopic characterization of Boc-3-
iodo-L-tyrosine.
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 To cite this document: BenchChem. [Spectroscopic Characterization of Boc-3-iodo-L-
tyrosine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b112932#spectroscopic-data-nmr-ir-mass-spec-of-
boc-3-iodo-I-tyrosine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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